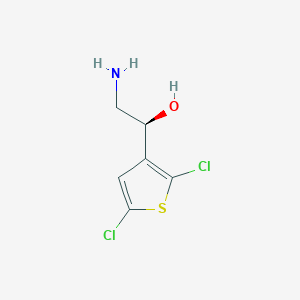
(1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and an amino alcohol moiety attached to the thiophene ring. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol typically involves the following steps:
Thiophene Ring Chlorination: The thiophene ring is chlorinated at positions 2 and 5 using chlorine gas or other chlorinating agents under controlled conditions.
Amino Alcohol Formation: The chlorinated thiophene is then subjected to a reaction with an appropriate amino alcohol precursor, such as (S)-2-amino-1-ethanol, under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination of thiophene followed by a reaction with (S)-2-amino-1-ethanol. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The amino alcohol moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler derivatives, such as the removal of chlorine atoms.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
(1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(1S)-2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
(1S)-2-Amino-1-(2,5-difluorothiophen-3-yl)ethan-1-ol: Similar structure but with fluorine atoms instead of chlorine atoms.
(1S)-2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness: The presence of chlorine atoms on the thiophene ring in (1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C6H7Cl2NOS |
|---|---|
Molecular Weight |
212.10 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2/t4-/m1/s1 |
InChI Key |
CPOLDZJVMKFDNN-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(SC(=C1[C@@H](CN)O)Cl)Cl |
Canonical SMILES |
C1=C(SC(=C1C(CN)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















